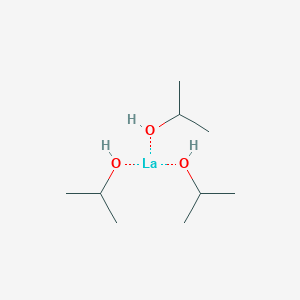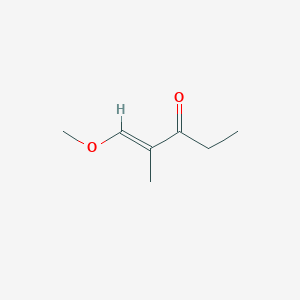
(1E)-1-Methoxy-2-methyl-1-penten-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1E)-1-Methoxy-2-methyl-1-penten-3-one is an organic compound with the molecular formula C7H12O2. It is a colorless liquid with a characteristic odor and is used in various chemical reactions and applications. The compound is known for its unique structure, which includes a methoxy group and a conjugated double bond, making it an interesting subject for chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1E)-1-Methoxy-2-methyl-1-penten-3-one typically involves the reaction of 2-methyl-3-pentanone with methanol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes dehydration to yield the final product. The reaction conditions generally include a temperature range of 50-70°C and a reaction time of 2-4 hours.
Industrial Production Methods: On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced separation techniques, such as distillation and crystallization, are common in industrial settings to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions: (1E)-1-Methoxy-2-methyl-1-penten-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can yield alcohols or alkanes, depending on the reducing agent used, such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium hydride or sodium methoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride in dimethyl sulfoxide, sodium methoxide in methanol.
Major Products:
Oxidation: Carboxylic acids, aldehydes.
Reduction: Alcohols, alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(1E)-1-Methoxy-2-methyl-1-penten-3-one has several applications in scientific research, including:
Chemistry: Used as a starting material for the synthesis of more complex organic compounds. It is also used in studying reaction mechanisms and kinetics.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of fragrances, flavors, and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of (1E)-1-Methoxy-2-methyl-1-penten-3-one involves its interaction with various molecular targets and pathways. The compound’s methoxy group and conjugated double bond allow it to participate in electrophilic and nucleophilic reactions, influencing its reactivity and interaction with biological molecules. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
(E)-1-Methoxy-2-methylpent-1-en-3-one: A structural isomer with similar properties but different reactivity.
2-Methoxy-3-pentanone: Lacks the conjugated double bond, resulting in different chemical behavior.
1-Methoxy-2-methyl-1-butanone: A shorter carbon chain, affecting its physical and chemical properties.
Uniqueness: (1E)-1-Methoxy-2-methyl-1-penten-3-one is unique due to its specific structure, which includes both a methoxy group and a conjugated double bond. This combination imparts distinct reactivity and makes it a valuable compound for various chemical and industrial applications.
Properties
Molecular Formula |
C7H12O2 |
|---|---|
Molecular Weight |
128.17 g/mol |
IUPAC Name |
(E)-1-methoxy-2-methylpent-1-en-3-one |
InChI |
InChI=1S/C7H12O2/c1-4-7(8)6(2)5-9-3/h5H,4H2,1-3H3/b6-5+ |
InChI Key |
AIFFWMXMBCHYFL-AATRIKPKSA-N |
Isomeric SMILES |
CCC(=O)/C(=C/OC)/C |
Canonical SMILES |
CCC(=O)C(=COC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(S)-1-{(S)-2-[2-[Di(3,5-xylyl)phosphino]phenyl]ferrocenyl}ethyldi(3,5-xylyl)phos](/img/structure/B12060600.png)


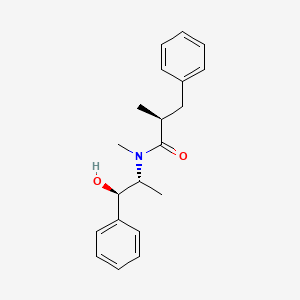
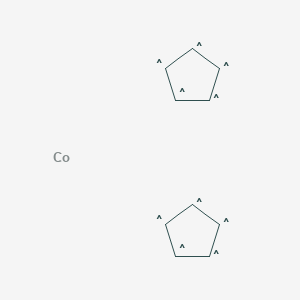
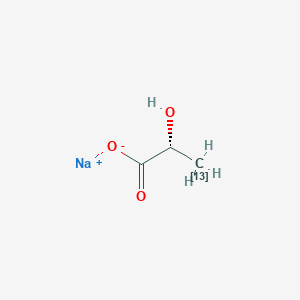
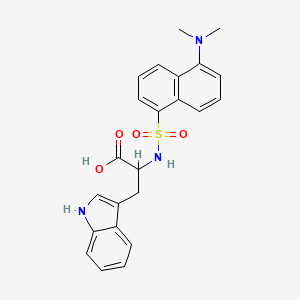


![[3-(Aminomethyl)phenyl]methanamine;prop-2-enenitrile](/img/structure/B12060643.png)
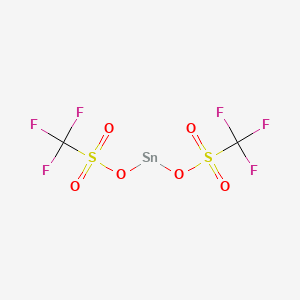

![(S)-1-{(S)-2-[2-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]phenyl]ferrocenyl}-e](/img/structure/B12060689.png)
